

Spectroscopic Analysis of Diammonium Phosphate Sulphate: An In-depth Technical Guide

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Compound of Interest

Compound Name:	<i>Diammonium phosphate sulphate</i>
CAS No.:	12593-60-1
Cat. No.:	B083953

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This guide provides a comprehensive technical overview of the application of Infrared (IR) and Raman spectroscopy for the qualitative and quantitative analysis of **diammonium phosphate sulphate**. It is intended for researchers, scientists, and professionals in the fields of materials science, agriculture, and pharmaceuticals who require a deep understanding of the vibrational properties of this compound.

Introduction: The Significance of Diammonium Phosphate Sulphate Analysis

Diammonium phosphate sulphate is a compound of significant interest in various industries, most notably as a component in fertilizers. Its efficacy is directly related to its chemical composition and the uniform distribution of its constituent ions: ammonium (NH_4^+), phosphate (PO_4^{3-}), and sulphate (SO_4^{2-}). Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive, and rapid means of characterizing this material.[1] These methods provide detailed information about the molecular structure and bonding, enabling not only identification but also quantification of the different ionic species.

This guide will delve into the theoretical underpinnings of IR and Raman spectroscopy, provide detailed experimental protocols for the analysis of **diammonium phosphate sulphate**, and offer insights into the interpretation of the resulting spectra.

Fundamental Principles of Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of molecules. When a molecule absorbs electromagnetic radiation, it can be excited to a higher vibrational energy level. The specific frequencies of radiation that are absorbed are characteristic of the molecule's structure and the types of chemical bonds present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample. A vibrational mode is considered "IR active" if it results in a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbance or transmittance as a function of wavenumber (typically in cm^{-1}).

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule. A vibrational mode is "Raman active" if it causes a change in the polarizability of the molecule.

For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrational modes that are IR active are Raman inactive, and vice versa. While **diammonium phosphate sulphate** in a crystal lattice does not possess a perfect center of symmetry, the complementary nature of IR and Raman spectroscopy often provides a more complete vibrational picture.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality spectra. For both IR and Raman analysis of solid **diammonium phosphate sulphate**, the following methods are recommended:

- Potassium Bromide (KBr) Pellet Method (for IR):

- Thoroughly dry both the sample and spectroscopic grade KBr to remove any residual moisture, which can interfere with the IR spectrum.
- Grind a small amount of the **diammonium phosphate sulphate** sample to a fine powder using an agate mortar and pestle.
- Mix approximately 1-2 mg of the sample with 100-200 mg of KBr.
- Press the mixture into a transparent pellet using a hydraulic press. The pellet should be clear and free of cracks.
- Attenuated Total Reflectance (ATR) (for IR):
 - Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure to ensure good contact between the sample and the crystal. This technique is often preferred for its simplicity and minimal sample preparation.
- Powdered Sample (for Raman):
 - Place a small amount of the finely powdered sample into a sample holder, such as a glass capillary tube or a well on a microscope slide.
 - The sample can also be pressed into a small pellet.

Instrumental Parameters

The choice of instrumental parameters can significantly impact the quality of the spectra. The following are general guidelines:

FT-IR Spectrometer:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32-64 (to improve signal-to-noise ratio)

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Raman Spectrometer:

- Excitation Wavelength: 532 nm or 785 nm (the choice depends on the sample's fluorescence properties; 785 nm often minimizes fluorescence)
- Laser Power: 10 - 100 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation)
- Spectral Range: 3500 - 100 cm^{-1}
- Resolution: 2 - 4 cm^{-1}
- Integration Time: 1 - 10 seconds
- Number of Accumulations: 10 - 20

Spectral Interpretation and Vibrational Mode Assignment

The vibrational spectrum of **diammonium phosphate sulphate** is a composite of the characteristic vibrations of the ammonium (NH_4^+), phosphate (PO_4^{3-}), and sulphate (SO_4^{2-}) ions.

Ammonium Ion (NH_4^+)

The ammonium ion has a tetrahedral geometry (T_d symmetry). Its fundamental vibrational modes are:

- ν_1 (A_1): Symmetric N-H stretching (Raman active)
- ν_2 (E): N-H bending (Raman active)
- ν_3 (F_2): Asymmetric N-H stretching (IR and Raman active)
- ν_4 (F_2): N-H bending (IR and Raman active)

In the solid state, interactions with the phosphate and sulphate anions can lead to a reduction in symmetry, which may cause the appearance of otherwise inactive modes and the splitting of degenerate modes.^[2]

Phosphate Ion (PO_4^{3-})

The phosphate ion also has a tetrahedral geometry (T_d symmetry). Its fundamental vibrational modes are:

- ν_1 (A_1): Symmetric P-O stretching (Raman active, very strong)
- ν_2 (E): O-P-O bending (Raman active)
- ν_3 (F_2): Asymmetric P-O stretching (IR and Raman active, very strong in IR)
- ν_4 (F_2): O-P-O bending (IR and Raman active)

Similar to the ammonium ion, crystal lattice effects can lead to changes in the observed spectra.^{[3][4]}

Sulphate Ion (SO_4^{2-})

The sulphate ion is isoelectronic and isostructural with the phosphate ion (T_d symmetry). Its fundamental vibrational modes are:

- ν_1 (A_1): Symmetric S-O stretching (Raman active, very strong)
- ν_2 (E): O-S-O bending (Raman active)
- ν_3 (F_2): Asymmetric S-O stretching (IR and Raman active, very strong in IR)
- ν_4 (F_2): O-S-O bending (IR and Raman active)

The presence of sulphate in the crystal lattice can be readily identified by its characteristic vibrational bands.^{[5][6]}

Summary of Vibrational Bands

The following table summarizes the expected vibrational bands for **diammonium phosphate sulphate**. The exact positions may vary slightly due to factors such as crystallinity and hydration.

Wavenumber (cm ⁻¹)	Assignment	Ion	IR Activity	Raman Activity
~3200 - 2800	ν_1 and ν_3 (N-H stretching)	NH ₄ ⁺	Strong	Strong
~1680	ν_2 (N-H bending)	NH ₄ ⁺	Weak	Medium
~1430	ν_4 (N-H bending)	NH ₄ ⁺	Strong	Medium
~1100 - 1000	ν_3 (P-O antisymmetric stretching)	PO ₄ ³⁻	Very Strong	Medium
~980	ν_1 (P-O symmetric stretching)	PO ₄ ³⁻	Weak	Very Strong
~1150 - 1080	ν_3 (S-O antisymmetric stretching)	SO ₄ ²⁻	Very Strong	Medium
~995	ν_1 (S-O symmetric stretching)	SO ₄ ²⁻	Weak	Very Strong
~620 - 550	ν_4 (O-P-O bending)	PO ₄ ³⁻	Strong	Medium
~650 - 610	ν_4 (O-S-O bending)	SO ₄ ²⁻	Strong	Medium
~450	ν_2 (O-P-O bending)	PO ₄ ³⁻	Weak	Medium
~460	ν_2 (O-S-O bending)	SO ₄ ²⁻	Weak	Medium

Table 1: Characteristic Vibrational Bands of **Diammonium Phosphate Sulphate**.

Quantitative Analysis

Both IR and Raman spectroscopy can be used for the quantitative analysis of **diammonium phosphate sulphate**. This is typically achieved by creating a calibration curve that relates the intensity or area of a characteristic peak to the concentration of the analyte.

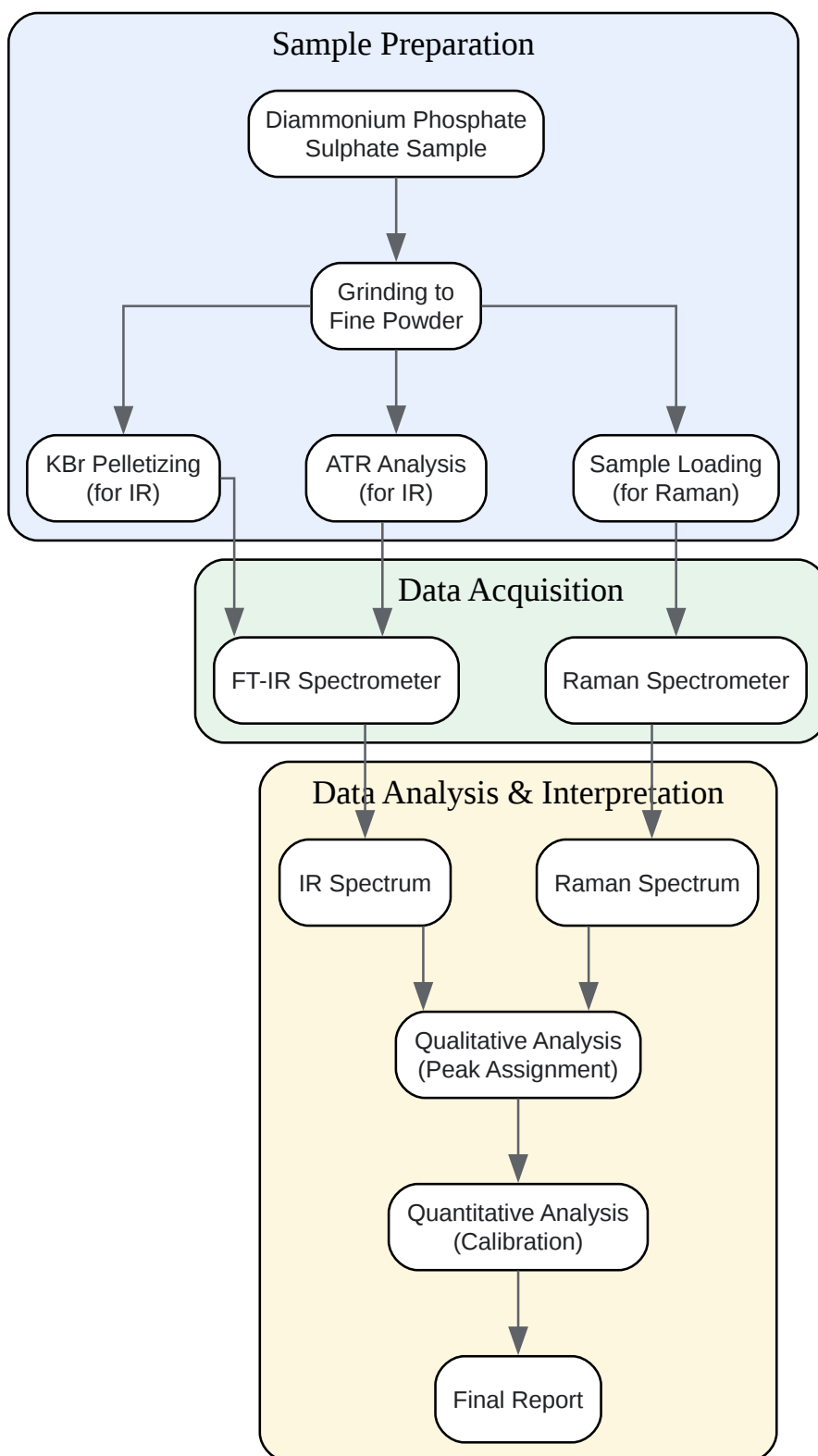
Methodology:

- **Standard Preparation:** Prepare a series of standards with known concentrations of **diammonium phosphate sulphate**.
- **Spectral Acquisition:** Acquire the IR or Raman spectra of each standard under identical experimental conditions.
- **Peak Selection:** Choose a well-resolved and intense peak that is unique to the component of interest (e.g., the ν_1 peak of SO_4^{2-} for sulphate quantification).
- **Calibration Curve:** Plot the peak intensity or area as a function of concentration. A linear relationship is expected according to the Beer-Lambert law (for IR) or the Raman scattering equation.
- **Sample Analysis:** Acquire the spectrum of the unknown sample and use the calibration curve to determine its concentration.

For complex mixtures, multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed to build more robust quantitative models.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of **diammonium phosphate sulphate**.



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Figure 1: A flowchart depicting the experimental workflow for the spectroscopic analysis of **diammonium phosphate sulphate**.

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the comprehensive analysis of **diammonium phosphate sulphate**. They provide a wealth of information regarding the molecular structure and composition of this important compound. By following the detailed protocols and interpretation guidelines presented in this guide, researchers and scientists can effectively utilize these techniques for both qualitative identification and quantitative assessment, ensuring the quality and efficacy of products containing **diammonium phosphate sulphate**.

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